3-bromo-2-chloro-5-(difluoromethoxy)pyridine
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Overview
Description
3-bromo-2-chloro-5-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3BrClF2NO and a molecular weight of 258.4479264 It is a pyridine derivative that contains bromine, chlorine, and difluoromethoxy functional groups
Preparation Methods
The synthesis of 3-bromo-2-chloro-5-(difluoromethoxy)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the halogenation of a pyridine derivative, followed by the introduction of the difluoromethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .
Chemical Reactions Analysis
3-bromo-2-chloro-5-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-2-chloro-5-(difluoromethoxy)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-2-chloro-5-(difluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but the presence of the difluoromethoxy, bromine, and chlorine groups can influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
3-bromo-2-chloro-5-(difluoromethoxy)pyridine can be compared with other pyridine derivatives that contain halogen and methoxy groups. Similar compounds include:
- 3-Difluoromethoxy-5-bromo-2-chloropyridine
- 3-Difluoromethoxy-4-bromo-6-chloropyridine
- 3-Difluoromethoxy-5-chloro-6-bromopyridine
These compounds share similar structural features but differ in the position of the halogen and methoxy groups, which can affect their chemical properties and reactivity. The unique combination of functional groups in this compound makes it distinct and valuable for specific applications .
Properties
IUPAC Name |
3-bromo-2-chloro-5-(difluoromethoxy)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF2NO/c7-4-1-3(12-6(9)10)2-11-5(4)8/h1-2,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNVLQXBSPDMFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130115-90-1 |
Source
|
Record name | 3-bromo-2-chloro-5-(difluoromethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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